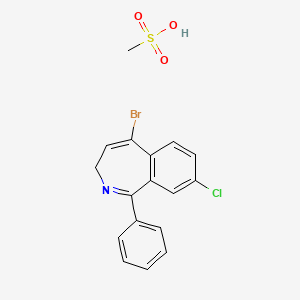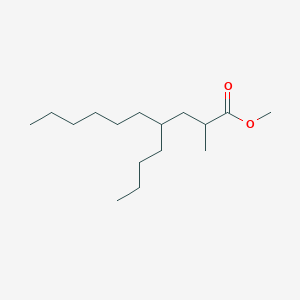
Methyl 4-butyl-2-methyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-butyl-2-methyldecanoate is an organic compound with the molecular formula C16H32O2 It is a methyl ester derivative of decanoic acid, specifically substituted with butyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-butyl-2-methyldecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-butyl-2-methyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-butyl-2-methyldecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: 4-butyl-2-methyldecanoic acid.
Reduction: 4-butyl-2-methyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-butyl-2-methyldecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-butyl-2-methyldecanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-butyl-2-methyloctanoate
- Methyl 4-butyl-2-methylhexanoate
- Methyl 4-butyl-2-methylheptanoate
Uniqueness
Methyl 4-butyl-2-methyldecanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds results in different solubility, boiling point, and reactivity characteristics.
Propiedades
Número CAS |
88016-21-1 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
methyl 4-butyl-2-methyldecanoate |
InChI |
InChI=1S/C16H32O2/c1-5-7-9-10-12-15(11-8-6-2)13-14(3)16(17)18-4/h14-15H,5-13H2,1-4H3 |
Clave InChI |
NEOYKDNYLDLPBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
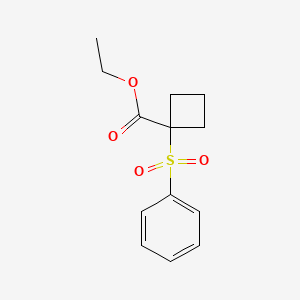
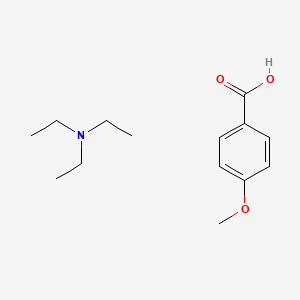
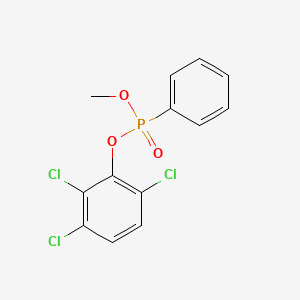
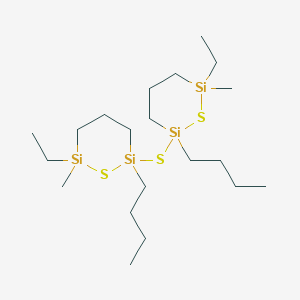
![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)
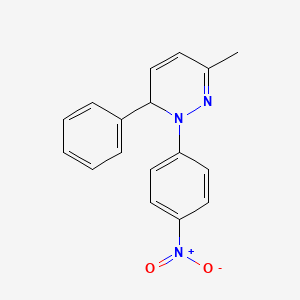
![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)
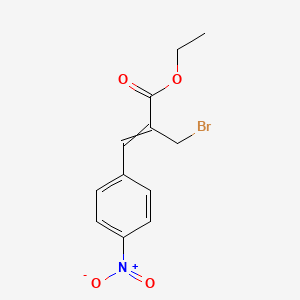
![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)
